molecular formula C28H42N4O6 B1251376 Kukoamine D

Kukoamine D

Cat. No. B1251376
M. Wt: 530.7 g/mol
InChI Key: VZOUDULKCUBJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kukoamine D belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. Kukoamine D is considered to be a practically insoluble (in water) and relatively neutral molecule.
Kukoamine D is an amine.

Scientific Research Applications

  • Neuroprotective Effects :

    • Kukoamine A, a related compound, shows significant neuroprotective effects against cerebral ischemia in rats, suggesting potential for treating brain injuries caused by ischemia (Liu et al., 2017).
    • It also offers protection against neurotoxin-induced Parkinson's disease models, indicating its potential in PD treatment (Hu et al., 2017).
    • Another study highlights its neuroprotective effects against NMDA-induced neurotoxicity in primary cortical neurons (Yang et al., 2020).
  • Antioxidant and Anti-inflammatory Properties :

    • Kukoamine A has been shown to exhibit antioxidant and cytoprotective effects, beneficial in preventing oxidative stress-induced cellular damage (Li et al., 2018).
    • It also demonstrates protective effects against hydrogen peroxide-induced apoptosis in cells, suggesting its role in combating oxidative stress-related disorders (Hu et al., 2015).
  • Potential in Treating Respiratory Diseases :

    • Kukoamine A improves Mycoplasma pneumoniae pneumonia by regulating certain molecular pathways, indicating its therapeutic potential for respiratory diseases (Liu et al., 2022).
  • Role in Cancer Therapy :

    • It has shown efficacy in inhibiting human glioblastoma cell growth and migration, hinting at its potential as an anticancer agent (Wang et al., 2016).
  • Application in Cardiovascular Health :

    • Kukoamine A has been studied for its influence on blood pressure in rat hypertension models, though the study noted no significant effect (Butts et al., 2022).
  • Inflammation in Sepsis :

    • Kukoamine B shows anti-inflammatory effects and may play a role in treating sepsis-related inflammation (Qin et al., 2015).

properties

Product Name

Kukoamine D

Molecular Formula

C28H42N4O6

Molecular Weight

530.7 g/mol

IUPAC Name

N-[3-[4-(3-aminopropylamino)butyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)propanamide

InChI

InChI=1S/C28H42N4O6/c29-13-3-15-30-14-1-2-17-32(28(38)12-8-22-6-10-24(34)26(36)20-22)18-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37)

InChI Key

VZOUDULKCUBJHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCN(CCCCNCCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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